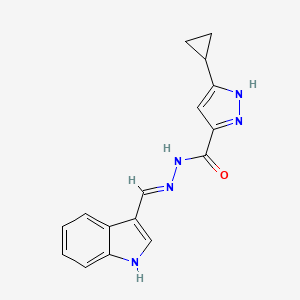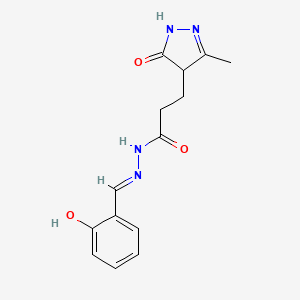![molecular formula C22H17N3O2 B3727934 3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3727934.png)
3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone
Descripción general
Descripción
3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has been studied extensively for its potential therapeutic applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone involves the inhibition of various cellular pathways. It has been found to inhibit the production of reactive oxygen species, which are involved in the development of various diseases. It also inhibits the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activity of matrix metalloproteinases, which are involved in tissue damage. In addition, it has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone in lab experiments include its low toxicity and high potency. It is also relatively easy to synthesize and purify. However, the compound has some limitations, including its poor solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several potential future directions for the study of 3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone. One direction is to investigate its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancer. Additionally, further research could be conducted to investigate the compound's potential as an anti-inflammatory agent in the treatment of various inflammatory diseases.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Studies have shown that it exhibits anti-inflammatory, antioxidant, and anticancer activities. It has also been found to have neuroprotective effects and potential for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
3-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-6-2-3-7-18(15)21-24-20-9-5-4-8-19(20)22(27)25(21)23-14-16-10-12-17(26)13-11-16/h2-14,26H,1H3/b23-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWXQAVUALPKDK-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-ethoxyphenol](/img/structure/B3727890.png)
![N'-(2-hydroxy-5-methyl-3-nitrobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3727899.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-chloro-5-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B3727912.png)
![2-bromo-4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B3727917.png)
![2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-pyridinyl)-4(3H)-quinazolinone](/img/structure/B3727928.png)
![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxo-3-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)propanoate acetate](/img/structure/B3727935.png)

![2-methoxy-6-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727952.png)
![3-{amino[4-(4-fluorophenyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B3727957.png)
![4-bromo-2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727962.png)